molecular formula C11H16O3Si B14676878 Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- CAS No. 34301-39-8

Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-

Cat. No.: B14676878
CAS No.: 34301-39-8
M. Wt: 224.33 g/mol
InChI Key: LPKRYKLXUKZWRK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- is a derivative of benzoic acid where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group. This modification enhances the compound’s stability and volatility, making it useful in various chemical applications. The molecular formula of this compound is C10H14O2Si, and it has a molecular weight of 194.3025 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- typically involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

C6H5COOH+ClSi(CH3)3C6H5COOSi(CH3)3+HCl\text{C}_6\text{H}_5\text{COOH} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{C}_6\text{H}_5\text{COOSi(CH}_3\text{)}_3 + \text{HCl} C6​H5​COOH+ClSi(CH3​)3​→C6​H5​COOSi(CH3​)3​+HCl

Industrial Production Methods

In industrial settings, the production of benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- involves the formation of a stable silyl ether linkage. This linkage enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The trimethylsilyl group acts as

Properties

CAS No.

34301-39-8

Molecular Formula

C11H16O3Si

Molecular Weight

224.33 g/mol

IUPAC Name

4-(trimethylsilyloxymethyl)benzoic acid

InChI

InChI=1S/C11H16O3Si/c1-15(2,3)14-8-9-4-6-10(7-5-9)11(12)13/h4-7H,8H2,1-3H3,(H,12,13)

InChI Key

LPKRYKLXUKZWRK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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